1-Azabicyclo[5.2.0]non-4-en-9-one
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Overview
Description
1-Azabicyclo[520]non-4-en-9-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[5.2.0]non-4-en-9-one can be achieved through various synthetic routes. One common method involves the reaction of bicyclic cyclopropanols with vinyl azides in the presence of a catalyst such as manganese(III) acetylacetonate (Mn(acac)3). This reaction follows a radical pathway, leading to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for 1-Azabicyclo[520]non-4-en-9-one are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[5.2.0]non-4-en-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions within the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
1-Azabicyclo[5.2.0]non-4-en-9-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[5.2.0]non-4-en-9-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.3.1]non-2-en-1-ol: Another bicyclic compound with a nitrogen atom, known for its biological activities.
Bicyclo[3.3.1]nonane derivatives:
Uniqueness
1-Azabicyclo[520]non-4-en-9-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
241813-08-1 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-azabicyclo[5.2.0]non-4-en-9-one |
InChI |
InChI=1S/C8H11NO/c10-8-6-7-4-2-1-3-5-9(7)8/h1-2,7H,3-6H2 |
InChI Key |
FVLSPECQDJCCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CC=C1)CC2=O |
Origin of Product |
United States |
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